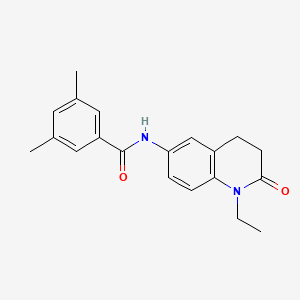

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

描述

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic small molecule characterized by a 3,5-dimethylbenzamide core linked to a 1-ethyl-2-oxo-tetrahydroquinolinyl moiety. This compound belongs to a class of histone deacetylase (HDAC) inhibitors, which are of significant interest in oncology and epigenetics due to their ability to modulate gene expression. The tetrahydroquinoline scaffold contributes to its structural rigidity, while the ethyl and oxo groups influence its pharmacokinetic properties, such as solubility and metabolic stability .

属性

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-4-22-18-7-6-17(12-15(18)5-8-19(22)23)21-20(24)16-10-13(2)9-14(3)11-16/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKODXILKUUTQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other benzamide-based HDAC inhibitors. Below is a detailed comparison with key analogs:

LMK-235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide)

- Structural Differences: LMK-235 features a hydroxyaminohexyloxy linker instead of the tetrahydroquinolinyl group.

- Pharmacokinetics: The hydroxyamino group enhances metal-binding capacity (critical for HDAC inhibition) but may reduce blood-brain barrier penetration compared to the tetrahydroquinoline scaffold .

N-(2-(Butylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (Compound 1x)

- Structural Differences: This analog incorporates a butylamino-oxoethyl group and a hydroxycarbamoyl benzyl substituent.

- Synthesis : Prepared via a multicomponent reaction involving 3,5-dimethylbenzoic acid and butyl isocyanide, yielding 68% purity .

N-(2-(Benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (Compound 2j)

- Structural Differences: Contains a benzylamino-oxoethyl group and a para-hydroxycarbamoyl benzyl moiety.

- Physicochemical Properties : Higher melting point (194°C) than the target compound, attributed to aromatic stacking of the benzyl group.

- Toxicity : Demonstrated >99% HPLC purity and favorable HRMS alignment (m/z 446.2077 [M+H]+), suggesting reduced off-target effects compared to bulkier analogs .

N-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide (Compound 6j)

- Structural Differences: Replaces the tetrahydroquinolinyl group with a benzyl-tetrazolylmethyl chain.

- Activity : Lower melting point (98°C) and reduced HDAC inhibitory potency compared to the target compound, likely due to steric hindrance from the tetrazole ring .

Mechanistic and Functional Insights

- Tetrahydroquinoline vs.

- Substituent Effects : Bulky groups (e.g., benzyl in Compound 2j) improve thermal stability but may reduce cellular uptake. Smaller substituents (e.g., ethyl in the target compound) balance solubility and membrane permeability .

- Hydroxycarbamoyl Moiety: Critical for zinc chelation in HDAC active sites; its absence in the target compound suggests a distinct binding mechanism, possibly targeting non-catalytic regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。